molecular formula C20H24BrNO5 B4002741 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]piperidine;oxalic acid

1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]piperidine;oxalic acid

Cat. No.: B4002741
M. Wt: 438.3 g/mol
InChI Key: YWULCHBWVMTRIJ-UHFFFAOYSA-N
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Description

1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]piperidine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring attached to a bromonaphthalene moiety via an oxypropyl linker, and it is often associated with oxalic acid in its salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]piperidine typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Oxypropyl Linker: The 1-bromonaphthalene is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form 1-(3-bromonaphthalen-2-yloxy)propane.

    Piperidine Substitution: The oxypropyl intermediate is then reacted with piperidine in the presence of a suitable solvent like toluene to form 1-[3-(1-bromonaphthalen-2-yl)oxypropyl]piperidine.

    Formation of Oxalic Acid Salt: Finally, the compound is treated with oxalic acid to form the oxalic acid salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes

Properties

IUPAC Name

1-[3-(1-bromonaphthalen-2-yl)oxypropyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrNO.C2H2O4/c19-18-16-8-3-2-7-15(16)9-10-17(18)21-14-6-13-20-11-4-1-5-12-20;3-1(4)2(5)6/h2-3,7-10H,1,4-6,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWULCHBWVMTRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]piperidine;oxalic acid

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